tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S6903824
CAS No.
1373028-95-5
M.F
C13H21F2NO3
M. Wt
277.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabic...

CAS Number

1373028-95-5

Product Name

tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-9-4-5-12(7-16,8-17)13(9,14)15/h9,17H,4-8H2,1-3H3

InChI Key

YRAMMFIWBVNNFQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO

The chemical reactivity of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can be attributed to its functional groups:

  • Esterification: The carboxylate group can undergo esterification reactions with alcohols.
  • Nucleophilic Substitution: The presence of the nitrogen atom allows for nucleophilic substitution reactions, which can be utilized in further synthetic applications.
  • Fluorine Reactivity: The difluoro substituents may participate in various reactions such as nucleophilic displacement or elimination reactions under specific conditions.

The synthesis of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves several steps:

  • Formation of the Bicyclic Core: Starting from appropriate precursors, a bicyclic framework can be constructed using cyclization reactions.
  • Introduction of Fluorine Atoms: Fluorination can be achieved through electrophilic fluorination methods or by using fluorinated reagents.
  • Hydroxymethylation: The hydroxymethyl group can be introduced via nucleophilic substitution or reduction of carbonyl precursors.
  • Esterification: Finally, the carboxylic acid moiety is converted to the corresponding ester using tert-butyl alcohol.

Tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.

Interaction studies involving tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate focus on its binding affinity to various biological targets:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies may reveal its potential as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

Several compounds share structural similarities with tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate:

Compound NameMolecular FormulaKey Features
Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylateC12H20FNO2C_{12}H_{20}FNO_{2}Contains a single fluorine atom; potential for different biological activity
Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylateC11H17F2NO4C_{11}H_{17}F_{2}NO_{4}Features an oxabicyclic structure; different ring size
Tert-butyl 3-hydroxy-3-methylamino-8-azabicyclo[3.2.1]octaneC14H26N2O3C_{14}H_{26}N_{2}O_{3}Contains an amino group; potential for enhanced biological interactions

The uniqueness of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific fluorination pattern and bicyclic structure, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

277.14894986 g/mol

Monoisotopic Mass

277.14894986 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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